Cas no 1549872-48-1 (methyl 2-{2-(chlorosulfonyl)methylphenyl}acetate)

1549872-48-1 structure
상품 이름:methyl 2-{2-(chlorosulfonyl)methylphenyl}acetate
methyl 2-{2-(chlorosulfonyl)methylphenyl}acetate 화학적 및 물리적 성질
이름 및 식별자
-
- methyl 2-{2-[(chlorosulfonyl)methyl]phenyl}acetate
- methyl 2-{2-(chlorosulfonyl)methylphenyl}acetate
-
- 인치: 1S/C10H11ClO4S/c1-15-10(12)6-8-4-2-3-5-9(8)7-16(11,13)14/h2-5H,6-7H2,1H3
- InChIKey: FAXGVMVWVAYIAM-UHFFFAOYSA-N
- 미소: C1(CC(OC)=O)=CC=CC=C1CS(Cl)(=O)=O
methyl 2-{2-(chlorosulfonyl)methylphenyl}acetate 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1120542-1g |
methyl 2-{2-[(chlorosulfonyl)methyl]phenyl}acetate |
1549872-48-1 | 95% | 1g |
$1057.0 | 2023-10-27 | |
Enamine | EN300-1120542-0.5g |
methyl 2-{2-[(chlorosulfonyl)methyl]phenyl}acetate |
1549872-48-1 | 95% | 0.5g |
$824.0 | 2023-10-27 | |
Enamine | EN300-1120542-1.0g |
methyl 2-{2-[(chlorosulfonyl)methyl]phenyl}acetate |
1549872-48-1 | 95% | 1g |
$1057.0 | 2023-06-09 | |
1PlusChem | 1P01EJD7-50mg |
methyl 2-{2-[(chlorosulfonyl)methyl]phenyl}acetate |
1549872-48-1 | 95% | 50mg |
$354.00 | 2024-06-20 | |
1PlusChem | 1P01EJD7-2.5g |
methyl 2-{2-[(chlorosulfonyl)methyl]phenyl}acetate |
1549872-48-1 | 95% | 2.5g |
$2622.00 | 2024-06-20 | |
Aaron | AR01EJLJ-50mg |
methyl 2-{2-[(chlorosulfonyl)methyl]phenyl}acetate |
1549872-48-1 | 95% | 50mg |
$362.00 | 2025-02-10 | |
Aaron | AR01EJLJ-1g |
methyl 2-{2-[(chlorosulfonyl)methyl]phenyl}acetate |
1549872-48-1 | 95% | 1g |
$1479.00 | 2025-02-10 | |
1PlusChem | 1P01EJD7-5g |
methyl 2-{2-[(chlorosulfonyl)methyl]phenyl}acetate |
1549872-48-1 | 95% | 5g |
$3851.00 | 2024-06-20 | |
1PlusChem | 1P01EJD7-100mg |
methyl 2-{2-[(chlorosulfonyl)methyl]phenyl}acetate |
1549872-48-1 | 95% | 100mg |
$515.00 | 2024-06-20 | |
Aaron | AR01EJLJ-100mg |
methyl 2-{2-[(chlorosulfonyl)methyl]phenyl}acetate |
1549872-48-1 | 95% | 100mg |
$529.00 | 2025-02-10 |
methyl 2-{2-(chlorosulfonyl)methylphenyl}acetate 관련 문헌
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
1549872-48-1 (methyl 2-{2-(chlorosulfonyl)methylphenyl}acetate) 관련 제품
- 1782450-68-3(4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine)
- 1807066-09-6(3-Cyano-2-methyl-5-nitrophenylacetic acid)
- 495388-29-9(2-({6-ethylthieno2,3-dpyrimidin-4-yl}amino)-3-(1H-indol-3-yl)propanoic acid)
- 941900-00-1(2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-(3,4-dimethylphenyl)acetamide)
- 54778-13-1(1-(4-Chlorobenzoyl)indolin-2-one)
- 1157598-15-6(Benzenamine, N-(1-ethyl-2-methylpropyl)-4-(methylthio)-)
- 2229082-76-0(4,4-difluoro-3-(pyridin-2-yl)butanoic acid)
- 2172225-31-7(3-ethyl-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylazetidine-3-carboxylic acid)
- 2228650-49-3(2-1-(5,6-dichloropyridin-3-yl)cyclopropylacetic acid)
- 904373-03-1(2-8-(2-fluorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetamide)
추천 공급업체
Hefei Zhongkesai High tech Materials Technology Co., Ltd
골드 회원
중국 공급자
시약

Shandong Feiyang Chemical Co., Ltd
골드 회원
중국 공급자
대량

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
골드 회원
중국 공급자
시약

Hubei Cuiyuan Biotechnology Co.,Ltd
골드 회원
중국 공급자
시약

Wuhan ChemNorm Biotech Co.,Ltd.
골드 회원
중국 공급자
시약
